Ethyl Cyclohexanecarboxylate
Ethyl Cyclohexanecarboxylate
Ethyl cyclohexanecarboxylate, also known as ethoxycarbonylcyclohexane or ethyl cyclohexylformate, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). Ethyl cyclohexanecarboxylate is considered to be a practically insoluble (in water) and relatively neutral molecule. Ethyl cyclohexanecarboxylate has been primarily detected in feces. Within the cell, ethyl cyclohexanecarboxylate is primarily located in the membrane (predicted from logP). Ethyl cyclohexanecarboxylate has a cheese, fruity, and winey taste.
Ethyl cyclohexanecarboxylate is a cycloalkane.
Ethyl cyclohexanecarboxylate is a cycloalkane.
Brand Name:
Vulcanchem
CAS No.:
3289-28-9
VCID:
VC0105097
InChI:
InChI=1S/C9H16O2/c1-2-11-9(10)8-6-4-3-5-7-8/h8H,2-7H2,1H3
SMILES:
CCOC(=O)C1CCCCC1
Molecular Formula:
C9H16O2
Molecular Weight:
156.22 g/mol
Ethyl Cyclohexanecarboxylate
CAS No.: 3289-28-9
Reference Standards
VCID: VC0105097
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol
CAS No. | 3289-28-9 |
---|---|
Product Name | Ethyl Cyclohexanecarboxylate |
Molecular Formula | C9H16O2 |
Molecular Weight | 156.22 g/mol |
IUPAC Name | ethyl cyclohexanecarboxylate |
Standard InChI | InChI=1S/C9H16O2/c1-2-11-9(10)8-6-4-3-5-7-8/h8H,2-7H2,1H3 |
Standard InChIKey | JJOYCHKVKWDMEA-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1CCCCC1 |
Canonical SMILES | CCOC(=O)C1CCCCC1 |
Boiling Point | 196.0 °C |
Density | d204 0.96 0.966-0.978 (20°) |
Physical Description | Liquid; cheese-like odou |
Description | Ethyl cyclohexanecarboxylate, also known as ethoxycarbonylcyclohexane or ethyl cyclohexylformate, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). Ethyl cyclohexanecarboxylate is considered to be a practically insoluble (in water) and relatively neutral molecule. Ethyl cyclohexanecarboxylate has been primarily detected in feces. Within the cell, ethyl cyclohexanecarboxylate is primarily located in the membrane (predicted from logP). Ethyl cyclohexanecarboxylate has a cheese, fruity, and winey taste. Ethyl cyclohexanecarboxylate is a cycloalkane. |
Solubility | Insoluble in water; soluble in fat Miscible at room temperature (in ethanol) |
Synonyms | Ethoxycarbonylcyclohexane; Ethyl Cyclohexanoate; Ethyl Cyclohexylcarboxylate; NSC 5298 |
PubChem Compound | 18686 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume